![molecular formula C17H17N3O2S2 B7637533 N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a synthetic organic compound that falls under the class of thiazoles. Known for its intriguing chemical properties and multifaceted applications, this compound has drawn significant interest in the fields of chemistry, biology, medicine, and industry. The structure features a thiazole ring, a methylaniline moiety, and a methanesulfonamide group, contributing to its unique reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide typically involves several key steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the aniline group, and finally, the sulfonamide group. The precise sequence is as follows:
Formation of Thiazole Ring:
Start with the cyclization of thiourea with α-haloketones under acidic conditions to form the thiazole core.
Reaction conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid.
Attachment of Methylaniline:
Perform a nucleophilic aromatic substitution reaction where the thiazole derivative is reacted with 3-methylaniline.
Reaction conditions: Heat the mixture in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base like potassium carbonate.
Sulfonamide Formation:
React the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide.
Reaction conditions: Stir at room temperature in an inert atmosphere.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-efficiency:
Batch Reactor Systems: Common in the fine chemical industry for flexible production.
Continuous Flow Reactors: Increasingly favored due to better control over reaction parameters and enhanced safety.
Catalysis: Often employs catalysts to increase the efficiency of the chemical reactions involved.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The thiazole ring can undergo oxidation reactions, forming sulfoxides and sulfones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine, though this is not typically part of its usual structure.
Substitution: The methylaniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Examples include m-chloroperoxybenzoic acid (m-CPBA) for sulfoxidation.
Reducing Agents: Such as palladium on carbon (Pd/C) in hydrogenation reactions.
Bases: Sodium hydride (NaH) for deprotonation in nucleophilic substitutions.
Acids: Sulfuric acid (H₂SO₄) for sulfonation reactions.
Major Products Formed from These Reactions
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
Utilized as a key intermediate in the synthesis of more complex molecules.
Employed in the study of reaction mechanisms, particularly in heterocyclic chemistry.
Biology and Medicine
Investigated for its potential as an antimicrobial agent due to its thiazole ring, which is known for bioactivity.
Explored for use in cancer research, with some derivatives showing promise as antitumor agents.
Industry
Serves as a precursor in the synthesis of dyes and pigments.
Applied in the development of specialty polymers with specific functional properties.
作用机制
The biological effects of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide are primarily driven by its interaction with cellular proteins and enzymes. The compound can inhibit certain enzymes, disrupting biological pathways crucial for cell survival and proliferation. For example, its potential antimicrobial activity involves inhibiting bacterial enzyme systems, leading to cell death.
Molecular Targets and Pathways Involved
Targets: Enzymes such as kinases, proteases, and metabolic enzymes.
Pathways: Involvement in signaling pathways like the MAPK/ERK pathway, which plays a role in cell division and growth.
相似化合物的比较
Similar Compounds
N-(4-phenylthiazol-2-yl)benzeneamine
N-(2-amino-4-phenylthiazol-5-yl)methanesulfonamide
N-(3-methylanilino)thiazol-4-ylmethanesulfonamide
Uniqueness and Comparison: While the similar compounds may share the thiazole core, the presence of the methylaniline group and the specific positioning of the sulfonamide group in N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide sets it apart. These structural distinctions can significantly alter its chemical reactivity and biological activity, highlighting the importance of precise molecular architecture in compound functionality.
This article covers the essential aspects of this compound, from its synthesis and reactions to its applications and unique characteristics compared to similar compounds. Let me know if there's anything more you'd like to delve into.
属性
IUPAC Name |
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-4-3-5-15(10-12)18-17-19-16(11-23-17)13-6-8-14(9-7-13)20-24(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVORSYROLXKHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
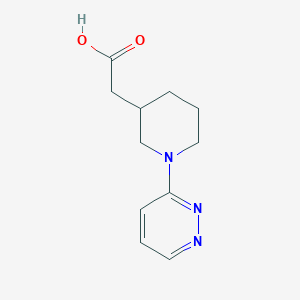
![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
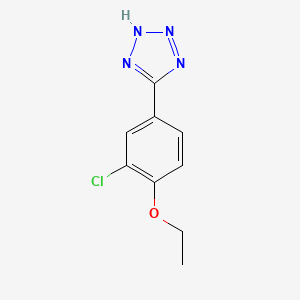
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
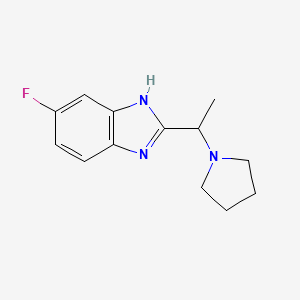
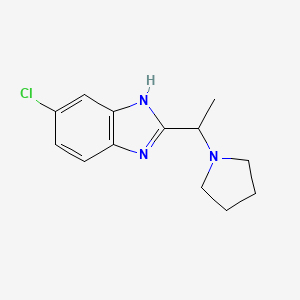
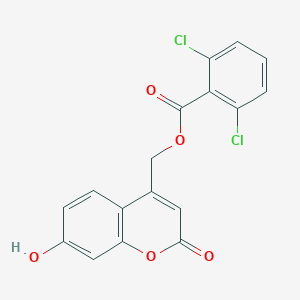
![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
